Sulfonamide Substitution Pattern: Hydrogen-Bond Donor Count Comparison Against Zonisamide and Primary Sulfonamide Analogs
The target compound possesses a substituted sulfonamide (N-aryl), resulting in one hydrogen-bond donor (HBD), compared to two HBDs for primary sulfonamides such as Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) [1]. This reduction in HBD count can significantly affect membrane permeability, solubility, and target binding geometry [1].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD (PubChem computed property) |
| Comparator Or Baseline | Zonisamide: 2 HBDs (primary sulfonamide); other N-aryl sulfonamide analogs may have 0-1 HBD depending on substitution |
| Quantified Difference | 1 fewer HBD than Zonisamide; number of HBDs is reduced by 50% |
| Conditions | Computed chemical property (PubChem Cactvs 3.4.8.18) |
Why This Matters
Hydrogen-bond donor count is a key determinant of passive membrane permeability and oral bioavailability; this difference predicts distinct pharmacokinetic behavior compared to primary sulfonamide lead compounds, which is critical for selecting appropriate analogs for in vivo studies.
- [1] PubChem CID 72719860. 1-(benzo[d]isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
